Isobutyraldehyde, 2,4-dinitrophenylhydrazone

HPLC method validation Carbonyl analysis Environmental monitoring

Environmental labs require baseline separation of isobutyraldehyde-2,4-DNPH from its linear isomer for regulatory air monitoring. This ISO 17034 CRM ensures unambiguous identification. • Certified ≥98% purity (E-isomer) avoids Z-isomer split peaks. • Wakosil DNPH column compatibility resolves from n-butyraldehyde. • Melting point 183-188°C & MS data confirm identity. • Available as neat solid or pre-formulated solution for direct calibration in EPA TO-11A, CARB 1004, and odor control methods.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 2057-82-1
Cat. No. B166227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyraldehyde, 2,4-dinitrophenylhydrazone
CAS2057-82-1
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3
InChIKeyWYSDOKPZMGYVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyraldehyde 2,4-Dinitrophenylhydrazone (CAS 2057-82-1): Analytical Reference Standard for Carbonyl Compound Identification and Quantification


Isobutyraldehyde 2,4-dinitrophenylhydrazone (CAS 2057-82-1, molecular formula C₁₀H₁₂N₄O₄, molecular weight 252.23 g/mol) is a hydrazone derivative formed by the condensation of isobutyraldehyde (2-methylpropanal) with 2,4-dinitrophenylhydrazine (DNPH) [1]. This compound serves as a primary analytical reference standard for the identification and quantification of isobutyraldehyde in environmental, food, and industrial samples via HPLC-UV/DAD or LC-MS methods [2]. It is supplied as a light yellow to brown crystalline powder with a certified melting point of 183.0–188.0 °C and a purity specification of ≥98.0% by both HPLC (area%) and neutralization titration . The compound is listed in the NIST Chemistry WebBook and is utilized as a certified reference material under ISO 17034 accreditation for air monitoring applications, including California Air Resources Board (CARB) methods [3].

Isobutyraldehyde-specific DNPH derivative
ISO 17034 Certified Reference Material
HPLC-UV/DAD & LC-MS compatible crystalline powder
Listed for CARB and EPA air monitoring methods

Why Generic Aldehyde-2,4-DNPH Standards Cannot Substitute for Isobutyraldehyde 2,4-Dinitrophenylhydrazone (CAS 2057-82-1)


Aldehyde-2,4-dinitrophenylhydrazone derivatives are not interchangeable analytical reference standards. Each DNPH derivative possesses a unique retention time, UV absorption profile, and mass spectrum that determines its identity and quantification in chromatographic analysis [1]. Critically, isobutyraldehyde-2,4-DNPH (branched-chain C4) and n-butyraldehyde-2,4-DNPH (linear C4) are structural isomers that co-elute on standard C18 reversed-phase HPLC columns, requiring specialized stationary phases (e.g., Wakosil DNPH) to achieve baseline resolution . Furthermore, the melting point and crystalline purity of DNPH derivatives are highly sensitive to residual acid contamination from the derivatization process; acid-catalyzed syn–anti (E–Z) isomerization can produce multiple melting ranges for the same nominal derivative, leading to quantification errors if non-certified or improperly purified material is used [2]. Generic substitution with a different aldehyde-DNPH standard—or use of a non-certified lot—can therefore result in misidentification, inaccurate quantification, and regulatory non-compliance.

! Co-elution with n-butyraldehyde isomer on standard C18 columns may cause misidentification.
! Residual acid in non-certified lots can alter melting behavior and purity profile.
! Generic aldehyde-DNPH standards lack ISO 17034 traceability for regulatory compliance.

Quantitative Differentiation Evidence for Isobutyraldehyde 2,4-Dinitrophenylhydrazone (CAS 2057-82-1) vs. Closest Analogs


Chromatographic Baseline Separation from Structural Isomer n-Butyraldehyde-2,4-DNPH Requires Specialized Stationary Phases

Isobutyraldehyde-2,4-DNPH (branched-chain C4) and its structural isomer n-butyraldehyde-2,4-DNPH (linear C4) co-elute on conventional C18 reversed-phase HPLC columns, preventing accurate quantification of either analyte. The Wakosil DNPH specialty column (4.6 mm × 250 mm) achieves baseline separation of all 16 regulated DNPH-aldehydes, including the critical resolution of n- and iso-butyraldehyde derivatives, using a gradient of Wakosil DNPH Eluent A and B at 0.6 mL/min and 37 °C with UV detection at 360 nm . Chromatograms from the Shodex Asahipak ODP-50 4D column further confirm that isobutyraldehyde-2,4-DNPH (peak 5) elutes distinctly before n-butyraldehyde-2,4-DNPH (peak 6) under isocratic CH₃CN/H₂O (45:55) conditions [1].

Isomer Separation
Head-to-head
Co-elution (Rs<1.0) on C18 → Baseline resolution (Rs≥1.5) on Wakosil DNPH
Specialized column required for regulatory identification.
Standard C18 cannot resolve structural isomers.
HPLC method validation Carbonyl analysis Environmental monitoring

Certified Melting Point Specification (183.0–188.0 °C) Confirms Acid-Free Purity vs. Literature Variability in DNPH Derivatives

The certified melting point of isobutyraldehyde-2,4-DNPH is specified as 183.0–188.0 °C (TCI, purity ≥98.0% by HPLC and neutralization titration) . In contrast, acetaldehyde-2,4-DNPH (CAS 1019-57-4) is reported with a melting point of 165–168 °C (Sigma-Aldrich, analytical standard) . The narrower and higher melting range of isobutyraldehyde-2,4-DNPH is consistent with the findings of Tayyari et al. (1998), who demonstrated that acid contamination in DNPH derivatives causes syn–anti (E–Z) isomerization, producing lower and broader melting ranges; a bicarbonate-washed, acid-free product consistently yields higher-melting, sharper-melting material [1]. The 183.0–188.0 °C specification thus serves as a proxy marker for the absence of residual acid catalysts and E–Z isomer contamination.

Melting Point Purity
Specification review
183.0–188.0 °C
Indicates acid-free purity and absence of E–Z isomer contamination.
Broader ranges suggest acid contamination.
Purity verification Melting point characterization Aldehyde derivatization quality control

ISO 17034 Certified Reference Material Status for CARB and EPA Air Monitoring Methods

Isobutyraldehyde-2,4-DNPH (CAS 2057-82-1) is manufactured and certified under ISO 17034 accreditation as a single-component carbonyl-DNPH Certified Reference Material (CRM) specifically for air monitoring applications, including California Air Resources Board (CARB) methods and EPA TO-11A [1]. This CRM is supplied as pure crystalline material and as pre-formulated acetonitrile solutions at certified concentrations (e.g., 0.332–0.368 µg/µL as the aldehyde equivalent) for direct use in HPLC calibration . In comparison, many generic aldehyde-2,4-DNPH derivatives sold as 'analytical standards' lack ISO 17034 certification and are not accompanied by the full metrological traceability and uncertainty budgets required for regulatory compliance under ISO/IEC 17025 testing laboratory accreditation [2].

CRM Accreditation
Head-to-head
ISO 17034 certified vs. non-certified analytical standard
Ensures metrological traceability for regulatory reporting.
Required for ISO/IEC 17025 laboratories.
Certified reference material ISO 17034 Air quality monitoring

E-Isomer Purity Prevents Quantification Errors from Z-Isomer Interference in HPLC-UV Analysis

Purified aldehyde-2,4-dinitrophenylhydrazones exist predominantly as the thermodynamically more stable E-isomer (syn configuration). However, residual acid from the derivatization process catalyzes E→Z isomerization, producing a Z-isomer that exhibits a shifted UV absorption maximum (hypsochromic shift of 5–8 nm) and a distinct HPLC retention time, leading to split peaks and quantification errors [1]. Uchiyama et al. (2003) demonstrated that purified aldehyde-2,4-DNPH standards show only the E-isomer, whereas acid-contaminated preparations produce both E- and Z-isomers detectable by HPLC with photodiode array detection [2]. The certified purity specification of isobutyraldehyde-2,4-DNPH (>98.0% by HPLC area% with NMR structural confirmation) ensures that the product consists of a single E-isomer, eliminating Z-isomer interference that can compromise calibration accuracy .

E-Isomer Purity
Data to verify
Single E-isomer peak (HPLC)
Eliminates split peaks and calibration errors from Z-isomer.
Z-isomer may cause 10–30% underestimation.
E–Z isomerization HPLC method validation DNPH derivatization chemistry

UV Response Factor and Retention Time Data Enable Quantitative Method Transfer Across C18 HPLC Platforms

Grosjean and Grosjean (1995) published comprehensive retention times, UV response factors (Rf, peak height for 1 µg/mL carbon at 360 nm), and CI mass spectra for 42 C1–C10 carbonyl DNPH derivatives, including isobutyraldehyde-2,4-DNPH, using C18 columns with acetonitrile-water eluent [1]. This peer-reviewed reference dataset enables direct method transfer and cross-laboratory validation. The UV response factors for aliphatic aldehyde-DNPH derivatives follow a log–log correlation with retention time: log Rf = (−1.33 ± 0.05) log tR + (2.98 ± 0.05) (R = 0.985, n = 28), allowing prediction and verification of detector response for isobutyraldehyde-2,4-DNPH relative to other DNPH derivatives in a single chromatographic run [1].

Response Factor Database
Method context
log Rf–log tR: R=0.985 (n=28)
Supports method transfer and response prediction.
Grosjean 1995 dataset.
Response factor Retention time database Method transfer

Optimal Application Scenarios for Isobutyraldehyde 2,4-Dinitrophenylhydrazone (CAS 2057-82-1) Based on Quantitative Differentiation Evidence


Regulatory Air Quality Monitoring Under CARB and EPA Methods Requiring Certified Reference Materials

Environmental testing laboratories performing ambient air carbonyl analysis under California Air Resources Board (CARB) Method 1004 or U.S. EPA TO-11A require ISO 17034 certified reference materials for calibration and quality control. Isobutyraldehyde-2,4-DNPH (CAS 2057-82-1) is specifically listed as a single-component CRM for these methods, with certified concentration solutions enabling traceable calibration [1]. The compound's certified melting point (183.0–188.0 °C) provides additional identity confirmation , and the established chromatographic resolution from n-butyraldehyde-2,4-DNPH on Wakosil DNPH columns [2] ensures unambiguous peak assignment in complex air samples containing multiple carbonyl compounds.

LC-MS/MS Quantification of Isobutyraldehyde in Biological and Food Matrices via DNPH Derivatization

In lipid peroxidation studies, food aroma analysis, and metabolomics, isobutyraldehyde is quantified as its DNPH derivative using LC-MS/MS. The Grosjean (1995) reference dataset provides verified retention time and CI mass spectral data for isobutyraldehyde-2,4-DNPH, enabling confident peak identification [1]. The certified single E-isomer purity (>98.0%, NMR-confirmed) of the TCI standard eliminates Z-isomer interference that can cause split peaks and quantification errors in biological extracts containing residual acid catalysts [2].

Offensive Odor Regulatory Compliance Testing in Automobile Exhaust and Industrial Emissions

Japan's Offensive Odor Control Law mandates the simultaneous quantification of six regulated aldehydes (including isobutyraldehyde) as their DNPH derivatives by HPLC. The FUJIFILM Wako 6-Aldehydes-DNPH Mixture Standard Solution includes isobutyraldehyde-2,4-DNPH at a certified concentration of 0.332–0.368 µg/µL (as aldehyde equivalent), enabling direct preparation of multi-point calibration curves for regulatory odor intensity assessment [1]. The specialized Wakosil DNPH column ensures baseline separation of isobutyraldehyde-2,4-DNPH from co-regulated aldehydes including n-butyraldehyde and isovaleraldehyde .

Method Development and Inter-Laboratory Validation of HPLC-UV Methods for Carbonyl Profiling

Analytical method development laboratories benefit from the published log Rf–log tR correlation (Grosjean 1995, R = 0.985, n = 28 carbonyl DNPH derivatives) [1] to predict UV detector response for isobutyraldehyde-2,4-DNPH relative to other carbonyl DNPH derivatives. This enables efficient method optimization without the need to individually characterize each derivative's response factor. The availability of isobutyraldehyde-2,4-DNPH as both pure crystalline solid and pre-formulated certified solution supports both in-house standard preparation and direct use, reducing gravimetric preparation errors .

Application
Selection Property
Validation Focus
Regulatory air monitoring (CARB/EPA)
ISO 17034 CRM, certified concentration
Method compliance, traceable calibration
LC-MS/MS in biological/food matrices
Single E-isomer purity, MS-compatible
Peak identification, isomer interference control
Industrial emission/odor regulation testing
Certified solution, isomer resolution
Baseline separation, calibration accuracy
Method development & inter-lab validation
Published response factor database
Detector response prediction, method transfer
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